((2R,3R)-3-phenyloxiran-2-yl)methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R)-3-phenyloxiran-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVALSANGMFRTQM-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60243830 | |
| Record name | Oxiranemethanol, 3-phenyl-, (2R-trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98819-68-2 | |
| Record name | (2R,3R)-3-Phenyl-2-oxiranemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98819-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxiranemethanol, 3-phenyl-, (2R-trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098819682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxiranemethanol, 3-phenyl-, (2R-trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Stereoselective Synthesis of 2r,3r 3 Phenyloxiran 2 Yl Methanol
Catalytic Asymmetric Epoxidation of Allylic Alcohols
The catalytic asymmetric epoxidation of allylic alcohols is a premier strategy for the direct introduction of chirality and functionality in a single step. This approach leverages a chiral catalyst to control the facial selectivity of oxygen delivery to the double bond, guided by the hydroxyl group of the substrate.
Sharpless Asymmetric Epoxidation: Development and Refinements
First reported in 1980 by K. Barry Sharpless and Tsutomu Katsuki, the Sharpless Asymmetric Epoxidation (SAE) revolutionized enantioselective synthesis. mdpi.comresearchgate.net It provides a reliable method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols with very high enantioselectivity. nih.gov The reaction's predictability and broad utility have made it an indispensable tool, leading to Sharpless being a co-recipient of the 2001 Nobel Prize in Chemistry. mdpi.com The synthesis of ((2R,3R)-3-phenyloxiran-2-yl)methanol from (E)-cinnamyl alcohol is a classic application of this methodology.
The reaction uses a catalyst formed in situ from titanium tetra(isopropoxide) and a chiral dialkyl tartrate, with tert-butyl hydroperoxide (TBHP) as the terminal oxidant. nih.gov Refinements to the original protocol include the use of molecular sieves to remove water, which can deactivate the catalyst, allowing for the use of catalytic amounts of the titanium/tartrate complex. researchgate.net
The success of the Sharpless epoxidation hinges on its catalyst system, which is typically formed from titanium(IV) isopropoxide [Ti(O-i-Pr)₄] and a chiral tartrate ester. nih.gov The choice of the tartrate ester, most commonly diethyl tartrate (DET) or diisopropyl tartrate (DIPT), is crucial as its chirality dictates the absolute configuration of the resulting epoxide. nih.gov For the synthesis of this compound from (E)-cinnamyl alcohol, L-(+)-DET or L-(+)-DIPT is used to deliver the oxygen atom to the bottom face of the alkene when drawn in the standard orientation. libretexts.orgrsc.org
Optimization of the reaction conditions is key to maximizing enantioselectivity (ee). This includes:
Catalyst Loading: Typically, 5-10 mol% of the catalyst is sufficient, though for less reactive substrates, a "loaded" catalyst may be required. rsc.orgwikipedia.org
Ligand to Metal Ratio: A slight excess of the tartrate ligand (e.g., 10-20% excess relative to Ti(OiPr)₄) is often beneficial. rsc.org
Temperature: Lower reaction temperatures, often around -20 °C, generally lead to higher enantioselectivity by minimizing non-selective background reactions. nih.gov
Additives: The use of 3Å or 4Å molecular sieves is critical for catalytic versions of the reaction to remove water and isopropanol, which can interfere with the catalyst structure and activity. researchgate.netnih.gov
While DET is a common choice, DIPT can sometimes provide superior enantioselectivity for certain substrates. nih.gov
The precise mechanism of the Sharpless epoxidation has been the subject of extensive investigation, including kinetic studies and computational analysis using Density Functional Theory (DFT). wikipedia.orgorganic-chemistry.org It is now widely accepted that the active catalyst is a C₂-symmetric dimer with the formula [Ti₂(tartrate)₂(OR)₂(alkoxide)(peroxide)]. wikipedia.orgwikipedia.org
DFT studies have shown that the monomeric titanium(IV) diethyltartrate complex strongly favors dimerization to form a more reactive, pentacoordinate catalyst. wikipedia.orgwikipedia.org The reaction proceeds through a cycle where the allylic alcohol and TBHP displace isopropoxide ligands on the titanium dimer. organic-chemistry.org The key oxygen transfer step occurs within this chiral coordination sphere.
Mechanistic studies have highlighted several key aspects:
The primary role of the titanium catalyst is to activate the peroxide by coordinating it, which weakens the O-O bond. wikipedia.orgjocpr.com
The transfer of the peroxide oxygen to the C=C double bond of the allylic alcohol occurs at the transition state. jocpr.com
The chiral tartrate ligands create a highly organized environment that dictates the trajectory of the allylic alcohol's approach to the activated peroxide, thus ensuring high facial selectivity. nih.gov
The O-C-C=C dihedral angle of the substrate within the transition state has a significant impact on the enantioselectivity of the epoxidation. wikipedia.org
The Sharpless epoxidation is effective for a wide variety of primary and secondary allylic alcohols. nih.gov Its chemoselectivity is remarkable, as it preferentially epoxidizes allylic double bonds even in the presence of other, more substituted alkenes within the same molecule. organic-chemistry.org
However, the reaction has some limitations. Z-substituted allylic alcohols are generally less reactive and yield lower enantioselectivities compared to their E-isomers. researchgate.net While the reaction works well for many substitution patterns, it is most effective for allylic alcohols with a single substituent at the 2-position. rsc.org
When the allylic alcohol substrate is itself chiral, the reaction displays diastereoselectivity. A key feature of the Sharpless epoxidation is that the facial selectivity is overwhelmingly controlled by the chirality of the tartrate ligand rather than the inherent chirality of the substrate. This leads to the concept of "matched" and "mismatched" pairs. In a "matched" pair, the inherent facial preference of the chiral substrate aligns with the preference of the catalyst/ligand combination, resulting in very high diastereoselectivity. In a "mismatched" pair, the substrate's preference opposes that of the catalyst, which can lead to lower selectivity or a slower reaction rate. rsc.org
Table 1: Examples of Sharpless Asymmetric Epoxidation on Various Allylic Alcohols
Alternative Metal-Catalyzed Enantioselective Epoxidation Systems (e.g., Ti(III) Complexes)
While the Sharpless-Katsuki epoxidation is highly effective, research has continued into alternative systems to overcome its limitations or to provide complementary selectivity. These systems often employ other transition metals or different ligand scaffolds.
Vanadium-Based Catalysts: Vanadium complexes are well-known for catalyzing the epoxidation of allylic alcohols. Asymmetric versions have been developed using chiral hydroxamic acid ligands. These systems can be highly enantioselective and are notable for their ability to use aqueous TBHP. Interestingly, unlike the Sharpless system which generally gives anti-epoxy alcohols from chiral secondary allylic alcohols, some alternative catalysts can provide the opposite syn-diastereomer. libretexts.org
Titanium-Salalen Catalysts: A significant development is the use of titanium-salalen complexes, which provide access to syn-epoxy alcohols with extremely high diastereoselectivity (>99:1 dr). libretexts.org This is a crucial "missing link" in synthesis, as the Sharpless epoxidation of the same substrates typically yields the anti-product. libretexts.org This system uses aqueous hydrogen peroxide as the oxidant and can operate efficiently at low catalyst loadings (1 mol%). libretexts.org
Tungsten-Based Catalysts: Highly enantioselective epoxidation has been achieved using a tungsten-bishydroxamic acid complex with aqueous hydrogen peroxide. This method is attractive due to the use of an environmentally benign oxidant and its broad substrate scope, which includes primary, secondary, and tertiary allylic alcohols.
Chemoenzymatic and Biocatalytic Routes to Chiral Epoxides and Their Precursors
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, leveraging the high selectivity of enzymes to produce enantiopure compounds under mild conditions.
One major chemoenzymatic strategy is the kinetic resolution of a racemic mixture. jocpr.com In this approach, an enzyme selectively reacts with one enantiomer of the racemate, allowing the other, unreacted enantiomer to be isolated in high enantiomeric purity. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. wikipedia.org
Lipase-Catalyzed Resolution: Lipases are frequently used for the kinetic resolution of racemic alcohols and their corresponding epoxides via enantioselective acylation. For instance, a racemic mixture of (3-phenyloxiran-2-yl)methanol can be subjected to acylation using a lipase (B570770) such as Candida rugosa lipase. mdpi.com The enzyme will preferentially acylate one enantiomer (e.g., the (2S,3S)-isomer), leaving the desired this compound unreacted and enantiomerically enriched. mdpi.com
Epoxide Hydrolase Resolution: Another powerful method is the kinetic resolution of racemic epoxides using epoxide hydrolases (EHs). These enzymes catalyze the ring-opening of an epoxide to form a diol. By selectively hydrolyzing one enantiomer of a racemic epoxide, the remaining, unreacted epoxide can be recovered with high enantiomeric excess. nih.gov For example, epoxide hydrolase from Aspergillus niger has been used to resolve racemic styrene (B11656) oxide, a related terminal epoxide, yielding the unreacted (S)-epoxide and the (R)-diol product, both with 99% ee. nih.gov
Furthermore, biocatalysis can be used to produce the precursor, cinnamyl alcohol, from renewable feedstocks. A three-enzyme cascade combining phenylalanine ammonia (B1221849) lyase (PAL), carboxylic acid reductase (CAR), and an alcohol dehydrogenase (ADH) can convert L-phenylalanine into cinnamyl alcohol. wikipedia.org This cascade can even be integrated into metabolically engineered E. coli to produce the alcohol directly from simple carbon sources like glucose and glycerol. wikipedia.org
Table 2: Mentioned Chemical Compounds
Epoxide Hydrolase-Mediated Transformations
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. While this is their primary function, they can also be utilized in chemo-enzymatic processes for the synthesis of chiral alcohols. rsc.org One such strategy involves the combination of a chemical epoxidation step with a subsequent enzymatic resolution step.
A notable example is the synthesis of chiral aromatic alcohols from non-activated alkenes. This process combines a Wacker oxidation of the alkene, using a palladium-based catalyst system (PdCl₂/CuCl), with a subsequent bioreduction step. rsc.org This two-step, one-pot process allows for the production of chiral alcohols with high yields and enantioselectivity. rsc.org While the primary focus of this specific reported cascade is not on this compound, the principle of combining a chemical oxidation/epoxidation with an enzymatic transformation highlights a powerful strategy that can be adapted for the synthesis of various chiral epoxy alcohols.
Multi-Enzyme Cascade Approaches for Chiral Intermediate Synthesis
One approach involves the use of a styrene monooxygenase to create a chiral epoxide, coupled with alcohol dehydrogenases (ADHs) to control the stereochemistry of the alcohol group. researchgate.net This combination allows for the stereo-complementary epimerisation of epoxy alcohols that are generated in situ. researchgate.net By selecting the appropriate set of ADHs, it is possible to direct the synthesis towards the desired diastereomer with excellent enantio- and diastereoselectivity. researchgate.net
Another powerful multi-enzyme system for the synthesis of chiral diols utilizes a three-enzyme cascade starting from simple substrates like benzaldehyde (B42025) and acetaldehyde (B116499). nih.gov This system combines the action of benzoylformate decarboxylase (BFD) for stereoselective carboligation, an alcohol dehydrogenase from Lactobacillus brevis (ADHLb) for the L-selective reduction of a carbonyl group, and a formate (B1220265) dehydrogenase (FDH) for coenzyme regeneration. nih.gov This method has successfully produced enantiomerically pure (1S,2S)-1-phenylpropane-1,2-diol. nih.gov Researchers have investigated both sequential and simultaneous one-pot cascades, finding that a sequential approach can circumvent issues of enzyme deactivation by substrates like acetaldehyde, ultimately achieving high yields. nih.gov
The following table summarizes the key enzymes and outcomes of a representative multi-enzyme cascade for chiral diol synthesis.
| Starting Materials | Enzymes | Product | Key Finding |
| Benzaldehyde, Acetaldehyde | Benzoylformate decarboxylase (BFD), Alcohol dehydrogenase from Lactobacillus brevis (ADHLb), Formate dehydrogenase (FDH) | (1S,2S)-1-phenylpropane-1,2-diol | A sequential one-pot cascade with a 300% excess of acetaldehyde resulted in a 100% yield of the vicinal 1,2-diol. nih.gov |
Kinetic Resolution Strategies for Enantiomeric Enrichment of Epoxy Alcohols
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. wikipedia.org This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org The enantiomeric excess (ee) of the unreacted starting material increases as the reaction progresses. wikipedia.org
Enzymatic kinetic resolution is a particularly powerful application of this principle. Due to the chiral nature of their active sites, enzymes can exhibit high selectivity for one enantiomer over the other. uni-graz.at The efficiency of a kinetic resolution is described by the Enantiomeric Ratio (E), which is the ratio of the reaction rates of the fast-reacting to the slow-reacting enantiomer (E = kfast/kslow). uni-graz.at For a resolution to be practically useful, E-values should generally be above 15. uni-graz.at In an ideal scenario, the enzyme transforms one enantiomer completely while leaving the other untouched, allowing for a theoretical maximum yield of 50% for each enantiomer. uni-graz.at
Dynamic kinetic resolution (DKR) is an advanced form of kinetic resolution that can overcome the 50% yield limitation of traditional kinetic resolution. youtube.com In DKR, the less reactive enantiomer is continuously racemized in situ, allowing for the theoretical conversion of 100% of the starting material into a single enantiomeric product. This often involves a dual catalyst system, such as an enzyme for the selective acylation and a metal catalyst (e.g., a ruthenium complex) for the racemization of the unreacted alcohol. youtube.com
The table below illustrates the effect of substrate structure on the enantioselectivity of a kinetic resolution catalyzed by a chiral DMAP derivative.
| Substrate | Enantioselectivity (s) |
| 1-phenylethanol | 7 |
| 1-(2-pyrenyl)ethanol | 66 |
| Data derived from a study on the size-accelerated kinetic resolution of secondary alcohols, demonstrating that increasing the size of the aromatic side chain can significantly enhance enantioselectivity. researchgate.net |
Mechanistic and Transformational Chemistry of 2r,3r 3 Phenyloxiran 2 Yl Methanol
Stereospecific Ring-Opening Reactions with Diverse Nucleophiles
The cornerstone of the chemistry of ((2R,3R)-3-phenyloxiran-2-yl)methanol is its ring-opening reaction. The outcome of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions, which dictate the mechanism (SN1 or SN2 character) and thus the regioselectivity of the attack. chemscene.comyoutube.com
Nucleophilic Attack by Oxygen-Containing Species
The reaction of epoxides with oxygen-containing nucleophiles such as water, alcohols, or carboxylic acids is a fundamental transformation for producing 1,2-diols and their derivatives. researchgate.net The regioselectivity of this attack on unsymmetrical epoxides like this compound is governed by the reaction conditions.
Under acidic conditions, the epoxide oxygen is first protonated, creating a good leaving group. chemscene.com The reaction then proceeds through a mechanism with significant SN1 character. Positive charge begins to build on the more substituted and electronically stabilized carbon—in this case, the benzylic carbon (C3). Consequently, the nucleophile preferentially attacks this more electrophilic C3 position. youtube.comunife.it For example, acid-catalyzed hydrolysis or alcoholysis would lead to the formation of a 1,2-diol or a β-alkoxy alcohol, respectively, with the incoming nucleophile at the benzylic position.
Conversely, under basic or neutral conditions, the reaction follows a pure SN2 mechanism. youtube.com A strong nucleophile, such as an alkoxide or hydroxide (B78521) ion, will attack the sterically least hindered carbon atom. youtube.comunife.it For this compound, the attack would occur at the C2 position, which is less sterically encumbered than the phenyl-substituted C3 position. youtube.com All ring-opening reactions proceed with inversion of configuration at the center of attack, a hallmark of the SN2 reaction. youtube.com
Nucleophilic Attack by Nitrogen-Containing Species (e.g., Amines, Aziridines)
The aminolysis of epoxides is a critical reaction for the synthesis of β-amino alcohols, which are important structural motifs in many pharmaceuticals and chiral auxiliaries. rsc.orgresearchgate.net The reaction of this compound with nitrogen nucleophiles like amines and aziridines has been shown to be a versatile method for producing these valuable compounds. rsc.orgarkat-usa.org Various catalytic systems, including Lewis acids (e.g., MgCl₂) and biocatalysts (e.g., lipases), have been employed to facilitate this transformation. nih.govresearchgate.net
The reaction with aziridine (B145994), another strained three-membered heterocycle, can lead to more complex amino alcohol structures. While the direct reaction of this compound with aziridine is not extensively detailed, the principles of nucleophilic ring-opening suggest that the aziridine nitrogen would act as the nucleophile to open the epoxide ring.
The regioselectivity of the aminolysis of this compound is finely controlled by both electronic and steric factors, which can be modulated by the choice of catalyst and reaction conditions.
Benzylic Attack (C3): Under Lewis acidic conditions or with catalysts that can stabilize a partial positive charge, nucleophilic attack is directed to the benzylic C3 position. The phenyl group stabilizes the developing positive charge in the transition state, making this carbon more electrophilic. rsc.orgresearchgate.net This is the electronically favored pathway.
Non-Benzylic Attack (C2): Under neutral or basic conditions, where the reaction proceeds via a direct SN2 attack, the nucleophile targets the sterically less hindered C2 carbon. youtube.comrsc.org
The reaction is inherently diastereospecific. The nucleophilic attack occurs from the backside of the C-O bond being broken, resulting in an inversion of stereochemistry at the site of attack. Since the starting material is the (2R,3R)-epoxide, attack at C3 will yield the (2R,3S)-amino alcohol, while attack at C2 will give the (2S,3R)-amino alcohol. This high degree of stereochemical control is a key advantage of using such chiral epoxides in synthesis.
Table 1: Examples of Regioselective Ring-Opening of Phenyl-Substituted Epoxides with Amines This table presents findings from reactions with styrene (B11656) oxide or similar phenyl-substituted epoxides, which serve as models for the reactivity of this compound.
| Epoxide Substrate | Amine Nucleophile | Catalyst/Conditions | Major Regioisomer | Yield (%) | Reference(s) |
| Styrene Oxide | Aniline | Silica-bonded S-sulfonic acid / Solvent-free | Attack at benzylic carbon | 92 | rsc.org |
| Styrene Oxide | Morpholine | Silica-bonded S-sulfonic acid / Solvent-free | Attack at benzylic carbon | 94 | rsc.org |
| Styrene Oxide | Piperidine | Silica-bonded S-sulfonic acid / Solvent-free | Attack at benzylic carbon | 90 | rsc.org |
| Styrene Oxide | n-Butylamine | Silica-bonded S-sulfonic acid / Solvent-free | Attack at terminal carbon | 88 | rsc.org |
| Epichlorohydrin | Aniline | Lipozyme TL IM / Methanol (B129727) | Attack at terminal carbon | 85.2 | nih.gov |
Computational studies, often employing density functional theory (DFT), have provided deeper insight into the mechanisms of epoxide ring-opening reactions. For the related transformation of a 1,2-amino alcohol (derived from the epoxide's enantiomer) into an oxazolidinone, a plausible SN1 pathway has been proposed and investigated through detailed computational analysis. arkat-usa.orgresearchgate.net These theoretical studies help to elucidate the transition state structures and energy barriers involved, explaining the observed regio- and stereoselectivity. For instance, calculations can quantify the extent of charge stabilization at the benzylic position in an acid-catalyzed mechanism, supporting the experimental observation of preferential C3 attack. researchgate.net
Nucleophilic Attack by Sulfur-Containing Species (e.g., Thiols, Thioketones)
The reaction of epoxides with sulfur nucleophiles, particularly thiols (thiolysis), is an efficient method for synthesizing β-hydroxy sulfides. nih.gov These products are valuable intermediates in the synthesis of various biologically active compounds. nih.gov
The thiolysis of epoxides like this compound can be performed under various conditions, including in the presence of base or Lewis acids. nih.gov Notably, research has shown that the reaction between styrene oxide (a close structural analog) and various thiols can proceed with high regioselectivity and in excellent yields in water, without the need for any catalyst. nih.gov In these cases, the reaction consistently results in the nucleophilic attack of the thiol at the benzylic carbon, affording the corresponding β-hydroxy sulfide. nih.gov This regiochemical outcome, even without a catalyst, is attributed to the inherent electronic activation of the benzylic position of the phenyl-substituted epoxide. As with other nucleophiles, the attack is stereospecific, occurring with inversion of configuration.
Table 2: Catalyst-Free Ring-Opening of Styrene Oxide with Thiols in Water This table illustrates the typical regioselectivity and efficiency for the reaction of a model phenyl-substituted epoxide.
| Thiol Nucleophile (R-SH) | Product (β-hydroxy sulfide) | Reaction Time (h) | Yield (%) | Reference |
| Thiophenol | 2-Phenyl-2-(phenylthio)ethan-1-ol | 5.0 | 95 | nih.gov |
| o-Tolylthiol | 2-Phenyl-2-(o-tolylthio)ethan-1-ol | 5.0 | 92 | nih.gov |
| m-Tolylthiol | 2-Phenyl-2-(m-tolylthio)ethan-1-ol | 5.0 | 90 | nih.gov |
| p-Tolylthiol | 2-Phenyl-2-(p-tolylthio)ethan-1-ol | 5.0 | 94 | nih.gov |
| 2-Naphthylthiol | 2-(Naphthalen-2-ylthio)-2-phenylethan-1-ol | 6.0 | 90 | nih.gov |
Transformations Leading to Alternative Heterocyclic Systems
The diol products resulting from the ring-opening of this compound are versatile precursors for the synthesis of other heterocyclic systems through subsequent intramolecular cyclization reactions.
A prominent example is the formation of oxazolidinones . The (2S,3S)-enantiomer of the title compound can be converted to 3-methylamino-3-phenyl-1,2-propanediol, which upon reaction with agents like phosgene (B1210022) or methyl chloroformate, cyclizes to form a 1,3-oxazolidin-2-one. arkat-usa.orgresearchgate.net This transformation involves the formation of a carbamate (B1207046) followed by an intramolecular SN2 reaction where the oxygen of the C2 hydroxyl group displaces a leaving group at C3, or vice versa, to form the five-membered ring.
Another example involves the use of hydrazine (B178648) as a nitrogen-containing dinucleophile. The ring-opening of related chalcone (B49325) epoxides with hydrazine has been shown to yield 4-hydroxy-4,5-dihydropyrazoles . The initial nucleophilic attack by one nitrogen of hydrazine opens the epoxide ring, and a subsequent intramolecular cyclization involving the second nitrogen and the neighboring carbonyl group (or a derivative thereof) leads to the formation of the pyrazoline ring.
Strategic Derivatization for Enhanced Synthetic Utility
The synthetic applications of this compound can be significantly broadened by strategically modifying its primary hydroxyl group. These derivatizations serve to enhance stability, modulate the reactivity of the epoxide ring, and introduce new functionalities for subsequent transformations.
The primary hydroxyl group of this compound can be readily converted into sulfonyl and benzoyl esters. These transformations are typically achieved through standard acylation procedures. For instance, sulfonylation can be carried out using reagents like p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. Similarly, benzoylation can be accomplished with benzoyl chloride.
The introduction of these electron-withdrawing groups has a profound impact on the molecule's reactivity. Acyl and sulfonyl groups are known to influence the regiochemistry of epoxide ring-opening reactions. chemscene.com By converting the hydroxyl group into a sulfonate or benzoate (B1203000) ester, the electronic properties of the adjacent epoxide are altered, which can direct the outcome of nucleophilic attack or rearrangement processes. This modulation is critical in multi-step syntheses where precise control over reaction pathways is necessary. For example, in Lewis acid-promoted rearrangements of 2,3-epoxy alcohols, the choice of protecting group (such as an acyl or sulfonyl group) can selectively determine which of two possible carbonyl compounds is formed. chemscene.com
Table 1: Common Reagents for Esterification of this compound
| Derivative | Reagent | Typical Base |
|---|---|---|
| Tosylate | p-Toluenesulfonyl chloride (TsCl) | Pyridine, Triethylamine |
| Mesylate | Methanesulfonyl chloride (MsCl) | Triethylamine |
Beyond esterification, the primary hydroxyl group is a versatile handle for introducing a variety of other functional groups. This selective functionalization allows the molecule to be tailored for specific synthetic targets.
One key transformation is the formation of ethers, such as silyl (B83357) ethers, which are commonly used as protecting groups. For example, the hydroxyl group can be converted to a tert-butyldimethylsilyl (TBS) ether. However, the stability of such groups can be a limitation, as TBS ethers have been shown to be unstable under the strongly basic conditions sometimes employed in epoxide chemistry, leading to unproductive decomposition. nih.gov
Another important functionalization is the conversion to sulfamates. Epoxy alcohols can be reacted to form epoxy sulfamates, which can then undergo intramolecular cyclization reactions. nih.gov This strategy provides a predictable route to valuable vicinal amino alcohols. nih.gov The primary hydroxyl group can also serve as a nucleophile in reactions. For instance, the diol product resulting from the ring-opening of ((2S,3S)-3-phenyloxiran-2-yl)methanol can be converted into an oxazolidinone, a key precursor for the synthesis of compounds like pseudoephedrine. researchgate.net This transformation involves a stereospecific interchange of the amino and alcohol functionalities. researchgate.net
Table 2: Examples of Selective Functionalization Reactions
| Reaction Type | Reagent(s) | Product Type | Synthetic Application |
|---|---|---|---|
| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Silyl Ether | Protection of hydroxyl group |
| Sulfamoylation | Sulfamoyl chloride, Base | Sulfamate Ester | Precursor for amino alcohol synthesis nih.gov |
Intramolecular Rearrangement Processes
This compound and its derivatives are prone to several synthetically useful intramolecular rearrangements. These processes are typically promoted by either acid or base catalysis and lead to the formation of new structural motifs.
Under basic conditions, 2,3-epoxy alcohols can undergo a reversible isomerization known as the Payne rearrangement. researchgate.netnih.gov This process involves the deprotonation of the hydroxyl group, which then acts as an intramolecular nucleophile, attacking the adjacent carbon of the epoxide. This results in the formation of an isomeric 1,2-epoxy alcohol with inversion of configuration at the site of attack. researchgate.net Although the equilibrium between the two epoxy alcohol isomers can be finely balanced, the rearrangement can be driven towards the more reactive terminal epoxide, which can be trapped in situ by a nucleophile. researchgate.net This strategy provides a powerful method for functionalization.
In the presence of Lewis acids, 2,3-epoxy alcohols undergo a different type of rearrangement. chemscene.com The Lewis acid coordinates to the epoxide oxygen, activating it for ring-opening. This is followed by a 1,2-hydride or 1,2-alkyl shift, leading to the formation of a carbonyl compound, such as an α-hydroxy ketone or an aldehyde. The regiochemical outcome of the rearrangement can be controlled by factors such as the substitution pattern of the epoxide and the nature of any protecting groups on the alcohol. chemscene.com
Applications of 2r,3r 3 Phenyloxiran 2 Yl Methanol As a Chiral Synthon in Complex Molecule Synthesis
Construction of Chiral 1,2-Amino Alcohols and 1,2-Diols
Chiral 1,2-amino alcohols and 1,2-diols are ubiquitous structural motifs in a vast number of natural products and pharmaceutical agents. nih.gov The strategic use of ((2R,3R)-3-phenyloxiran-2-yl)methanol provides an efficient entry point to these valuable chiral synthons.
Asymmetric Synthesis of Key Stereoisomers (e.g., Pseudoephedrine)
The synthesis of specific stereoisomers of biologically active compounds is a cornerstone of medicinal chemistry. This compound and its enantiomer have been instrumental in the asymmetric synthesis of compounds like pseudoephedrine. A notable approach involves the conversion of (2S,3S)-3-phenyloxiran-2-yl)methanol into a 3-methylamino-3-phenyl-1,2-propanediol derivative. This intermediate is then transformed into an oxazolidin-2-one, which serves as a direct precursor to pseudoephedrine. researchgate.net This synthetic route highlights the stereospecific interchange of amino and alcohol functionalities, a key transformation enabled by the starting epoxide. researchgate.net
The following table outlines a synthetic pathway to (-)-pseudoephedrine (B34784) from the enantiomer of the title compound, (2S,3S)-3-phenyloxiran-2-yl)methanol:
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | (2S,3S)-3-phenyloxiran-2-yl)methanol | 1. NaN3, NH4Cl, MeOH; 2. LiAlH4, THF | 3-Amino-3-phenyl-1,2-propanediol |
| 2 | 3-Amino-3-phenyl-1,2-propanediol | Methylamine (B109427) | 3-Methylamino-3-phenyl-1,2-propanediol |
| 3 | 3-Methylamino-3-phenyl-1,2-propanediol | Phosgene (B1210022) or diphosgene | Oxazolidin-2-one precursor |
| 4 | Oxazolidin-2-one precursor | Reduction | (-)-Pseudoephedrine |
Pathways to Chiral 1,2,3-Triols (e.g., Aryl-Glycerols) and Related Scaffolds
The epoxide ring of this compound is susceptible to nucleophilic attack, a property that is exploited in the synthesis of chiral 1,2,3-triols, such as aryl-glycerols. The regioselective opening of the epoxide by an oxygen nucleophile, followed by subsequent synthetic manipulations, allows for the stereocontrolled introduction of a third hydroxyl group. This strategy provides access to a variety of chiral polyol frameworks that are important components of many biologically active molecules.
Enabling Synthesis of Chiral Carbocyclic and Heterocyclic Frameworks
Beyond acyclic structures, this compound is a key starting material for the stereoselective synthesis of various carbocyclic and heterocyclic systems.
Stereoselective Formation of Cyclopropanemethanols
The conversion of epoxides to cyclopropanes is a valuable transformation in organic synthesis. Methodologies have been developed for the stereoselective formation of cyclopropanemethanols from epoxy alcohols like this compound. These reactions often proceed through intermediates that allow for the controlled formation of the three-membered ring with high diastereoselectivity, preserving the chiral integrity of the starting material.
Preparation of Oxazolidinone Derivatives
Oxazolidinones are a class of heterocyclic compounds with significant applications in medicinal chemistry, including their use as antibacterial agents. google.com The synthesis of chiral oxazolidinone derivatives can be achieved from this compound. As mentioned previously, the conversion of the corresponding 1,2-amino alcohol to an oxazolidin-2-one is a key step in the synthesis of pseudoephedrine. researchgate.net This cyclization, often mediated by reagents like phosgene or its equivalents, proceeds with retention of configuration, providing a reliable method for accessing these important heterocyclic scaffolds. researchgate.net Research has shown that the reaction of 3-methylamino-3-phenyl-1,2-propanediol, derived from the epoxide, with phosgene yields the corresponding cis-oxazolidinone. researchgate.net
The following table summarizes the synthesis of an oxazolidinone precursor from a derivative of the title compound:
| Reactant | Reagent | Product | Stereochemistry |
| 3-Methylamino-3-phenyl-1,2-propanediol | Phosgene | (4S,5S)-4-(hydroxymethyl)-3-methyl-5-phenyl-oxazolidin-2-one | cis |
| 3-Methylamino-3-phenyl-1,2-propanediol | Diphosgene | (4S,5S)-4-(hydroxymethyl)-3-methyl-5-phenyl-oxazolidin-2-one and (4R,5S)-4-(hydroxymethyl)-3-methyl-5-phenyl-oxazolidin-2-one | cis and trans |
Synthesis of Chiral Spiro-Compounds
Chiral spiro-compounds, which contain two rings connected by a single common atom, are intriguing targets in organic synthesis due to their unique three-dimensional structures. While direct examples starting from this compound are not extensively detailed in the provided search results, the synthesis of chiral spiro[2.5]octanones has been reported through the methylenation of related chiral enones with dimethylsulfoxonium methylide. researchgate.net This suggests the potential for utilizing the functionalities present in derivatives of this compound to construct spirocyclic frameworks. The inherent chirality of the starting material would be crucial in directing the stereochemical outcome of the spirocyclization reaction.
Precursors for Enantiomerically Pure Organophosphorus Compounds
The synthesis of enantiomerically pure organophosphorus compounds is of significant interest due to their application as chiral ligands in catalysis and as key components of biologically active molecules. Chiral 2,3-epoxy alcohols, such as this compound, serve as effective precursors for these targets. The synthetic strategy relies on the regioselective and stereospecific ring-opening of the epoxide by phosphorus nucleophiles.
In a process described for related chiral epoxides, the reaction can be quenched with a phosphorus-based reagent like triethyl phosphite (B83602). google.com This reaction involves the nucleophilic attack of the phosphite on one of the epoxide's carbon atoms. The attack typically occurs at the less sterically hindered carbon (C2), leading to the formation of a phosphonate (B1237965) after subsequent rearrangement (Arbuzov reaction) or hydrolysis. The inherent chirality of the starting epoxide is thus transferred to the resulting organophosphorus product, yielding an enantiomerically enriched compound.
For instance, in processes involving the synthesis of chiral epoxides, triethyl phosphite is added to the reaction mixture containing the newly formed epoxide to quench the reaction. google.com This step effectively converts the epoxide into a stable organophosphorus derivative. The reaction of this compound with a phosphite would yield a chiral β-hydroxyphosphonate, a valuable intermediate for more complex organophosphorus compounds.
Table 1: General Transformation to Organophosphorus Compound
| Starting Material | Reagent | Product Type |
| This compound | Triethyl phosphite | Diethyl (2R,3R)-2-hydroxy-3-phenyl-3-(phosphonooxy)propylphosphonate derivative |
Integration into Total Synthesis Pathways of Natural Product Analogs
The stereochemical information embedded in this compound is crucial for its use in the total synthesis of natural products and their analogs. The enantiomer of this compound, ((2S,3S)-3-phenyloxiran-2-yl)methanol, has been successfully employed in the asymmetric synthesis of (-)-pseudoephedrine, a well-known natural product. This synthesis highlights a common and effective strategy for utilizing such chiral epoxides.
The synthesis pathway commences with the regioselective opening of the epoxide ring. The reaction of ((2S,3S)-3-phenyloxiran-2-yl)methanol with methylamine attacks the C3 carbon (benzylic position), yielding the key intermediate, (1R,2S)-3-methylamino-3-phenyl-1,2-propanediol. This step sets the two contiguous stereocenters required for the target molecule.
This amino diol intermediate is then converted into an oxazolidinone precursor. This transformation serves to protect the amino and one of the hydroxyl groups, while activating the remaining hydroxyl group for the final stereochemical inversion step, ultimately leading to the desired pseudoephedrine structure. This synthetic route demonstrates how the defined stereochemistry of the starting phenylglycidol (B1248507) derivative dictates the absolute configuration of the final natural product analog.
Table 2: Key Steps in the Synthesis of (-)-Pseudoephedrine Analog
| Step | Starting Material | Key Reagent(s) | Intermediate/Product |
| 1 | ((2S,3S)-3-phenyloxiran-2-yl)methanol | Methylamine | (1R,2S)-3-Methylamino-3-phenyl-1,2-propanediol |
| 2 | (1R,2S)-3-Methylamino-3-phenyl-1,2-propanediol | Phosgene equivalent (e.g., methyl chloroformate) | Oxazolidinone precursor |
| 3 | Oxazolidinone precursor | Reduction/Deprotection | (-)-Pseudoephedrine |
Advanced Spectroscopic and Stereochemical Characterization Techniques in Research on 2r,3r 3 Phenyloxiran 2 Yl Methanol
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ((2R,3R)-3-phenyloxiran-2-yl)methanol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the chemical environment of the protons and carbons.
In ¹H NMR spectroscopy, the protons on the oxirane ring and the hydroxymethyl group exhibit characteristic chemical shifts and coupling constants (J-values) that are crucial for confirming the trans-configuration of the substituents on the epoxide ring. The phenyl group protons typically appear as a multiplet in the aromatic region (around 7.3 ppm). The protons on the oxirane ring (H-2 and H-3) and the methylene (B1212753) protons of the hydroxymethyl group (CH₂OH) show distinct signals. The coupling constant between the vicinal protons on the epoxide ring (J₂,₃) is typically smaller for trans isomers compared to cis isomers, providing key stereochemical information.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbons of the phenyl ring, the oxirane ring, and the hydroxymethyl group resonate at predictable chemical shifts, allowing for unambiguous confirmation of the carbon skeleton. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Phenyl-substituted Epoxides
| Nucleus | Position | Expected Chemical Shift (δ) in ppm | Description |
|---|---|---|---|
| ¹H NMR | Phenyl-H | ~7.3-7.4 | Multiplet from aromatic protons |
| Oxirane-H (C3-H) | ~3.9 | Doublet, coupled to C2-H | |
| Oxirane-H (C2-H) | ~3.2 | Multiplet, coupled to C3-H and CH₂ protons | |
| CH₂OH | ~3.7-4.0 | Doublets of doublets, due to diastereotopicity and coupling | |
| ¹³C NMR | Phenyl-C (quaternary) | ~135-138 | Ipso-carbon attached to the oxirane ring |
| Phenyl-C (CH) | ~125-129 | Aromatic carbons | |
| Oxirane-C (C3) | ~60-63 | Carbon bearing the phenyl group | |
| Oxirane-C (C2) | ~58-61 | Carbon bearing the hydroxymethyl group |
Beyond structural confirmation, NMR is a powerful technique for real-time reaction monitoring. beilstein-journals.org In the synthesis of this compound, for instance, through the epoxidation of an allylic alcohol, NMR can track the disappearance of starting material signals and the appearance of product signals. This allows for the determination of reaction kinetics, optimization of reaction conditions (like temperature and catalyst loading), and assessment of conversion rates without the need for sample isolation. beilstein-journals.org Techniques such as flow NMR, where the reaction mixture continuously flows through an NMR tube within the spectrometer, provide dynamic insights into the reaction progress. beilstein-journals.org
Chiral High-Performance Liquid Chromatography (HPLC) for Determination of Enantiomeric and Diastereomeric Purity
While NMR can confirm the relative stereochemistry (trans), it cannot distinguish between the (2R,3R) enantiomer and its mirror image, the (2S,3S) enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) and diastereomeric purity of chiral compounds like this compound.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the analysis of phenylglycidol (B1248507) derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are commonly employed. google.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the CSP, which have different binding energies.
A typical analysis involves dissolving a small sample of the compound in a suitable mobile phase (often a mixture of hexane (B92381) and an alcohol like isopropanol) and injecting it into the HPLC system. The detector (usually a UV detector set to a wavelength where the phenyl group absorbs) will show two distinct peaks if both the (2R,3R) and (2S,3S) enantiomers are present. The ratio of the areas of these peaks is used to calculate the enantiomeric excess. The method can also separate the trans isomers from any cis diastereomeric impurities ((2R,3S) or (2S,3R) isomers).
Table 2: Example Chiral HPLC Method Parameters for Phenylglycidol Derivatives
| Parameter | Typical Value/Condition |
|---|---|
| Chiral Stationary Phase (CSP) | Cellulose or Amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD) |
| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Result | Baseline separation of enantiomeric and diastereomeric peaks |
The high sensitivity and resolving power of chiral HPLC make it essential for quality control in both academic research and industrial production, ensuring that the compound meets the stringent purity requirements for its intended applications. google.com
X-ray Crystallography for Unambiguous Absolute Stereochemistry Determination
X-ray crystallography stands as the most definitive method for determining the absolute stereochemistry of a crystalline compound. This technique provides a three-dimensional model of the molecule, showing the precise spatial arrangement of its atoms and thus unambiguously assigning the R/S configuration at each chiral center.
The process requires a single, high-quality crystal of this compound. This crystal is mounted and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a 3D electron density map of the unit cell is constructed. From this map, the positions of all non-hydrogen atoms can be determined with high precision.
To establish the absolute configuration, a phenomenon known as anomalous dispersion is utilized. When the X-ray wavelength is near an absorption edge of one of the atoms in the crystal (often an oxygen atom is sufficient for light-atom molecules), the scattering factor becomes complex. This leads to small, measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). By analyzing these differences and comparing them to the calculated structure factors for both possible enantiomers, the true absolute configuration can be assigned. The quality of this assignment is often expressed through the Flack parameter, which should refine to a value close to zero for the correct stereochemical model. researchgate.net
The resulting crystal structure provides a wealth of data, including bond lengths, bond angles, and torsional angles, which confirms the trans-substitution on the oxirane ring and the (2R,3R) configuration, thereby validating the results obtained from NMR and chiral HPLC.
Computational and Theoretical Studies on 2r,3r 3 Phenyloxiran 2 Yl Methanol and Its Reactivity
Density Functional Theory (DFT) Approaches to Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, making it highly suitable for studying reaction mechanisms and identifying transition states. For reactions involving ((2R,3R)-3-phenyloxiran-2-yl)methanol, DFT calculations can elucidate the intricate details of bond-breaking and bond-forming processes during its characteristic ring-opening reactions.
Research on analogous aryl-substituted epoxides, such as styrene (B11656) oxide, provides a framework for understanding the insights achievable through DFT. For instance, in the nucleophilic ring-opening of styrene oxide with methanol (B129727), DFT calculations have been employed to determine the activation energies for the attack at the two non-equivalent carbon atoms of the oxirane ring. These studies often reveal a high energy barrier for the direct attack of a single methanol molecule, suggesting that a more complex mechanism, possibly involving a chain of solvent molecules, is at play. researchgate.net The activation energies for direct nucleophilic attack on styrene oxide have been calculated, providing a basis for comparison. researchgate.net
In the context of this compound, DFT studies would similarly focus on the transition states of its ring-opening under acidic, basic, or neutral conditions. For example, under acidic conditions, the protonation of the epoxide oxygen would be the initial step, followed by the nucleophilic attack. DFT calculations can model the structures of the protonated intermediate and the subsequent transition states, allowing for the determination of the reaction's regioselectivity. The attack can occur at either the benzylic carbon (C3) or the carbon bearing the hydroxymethyl group (C2). The relative energies of the transition states for these two pathways would predict the major product.
Furthermore, DFT has been used to investigate rearrangements involving oxirane-like transition states. researchgate.net For instance, the researchgate.netchemscene.com-anionic rearrangement of 2-benzyloxypyridines has been shown through DFT calculations to proceed via a transient oxirane-like structure. researchgate.net This highlights the capability of DFT to model complex reaction coordinates and identify fleeting, yet crucial, intermediates and transition states. Such approaches could be applied to study potential intramolecular rearrangements of this compound or its derivatives.
Ab Initio Calculations for Understanding Stereoselectivity and Regioselectivity
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are instrumental in understanding the stereoselectivity and regioselectivity of chemical reactions. For this compound, these calculations are particularly important for predicting the outcome of reactions where new stereocenters are formed or existing ones are altered.
The ring-opening of epoxides is a classic example where stereochemistry plays a pivotal role. In reactions proceeding through an SN2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the carbon-oxygen bond, resulting in an inversion of configuration at the site of attack. Ab initio calculations can model the approach of the nucleophile and the geometry of the transition state, providing a quantitative measure of the energy barrier for this backside attack.
While direct ab initio studies on this compound are not extensively reported in the literature, studies on similar systems provide valuable parallels. For example, in the synthesis of (-)-pseudoephedrine (B34784) from (2S,3S)-3-phenyloxiran-2-ylmethanol, related transformations involving aziridines have been studied using ab initio methods to understand the retention of configuration during ring-closure. chemscene.com These calculations demonstrated that while the initial ring-opening was regioselective, the subsequent cyclization step dictated the final stereochemistry. chemscene.com
For this compound, ab initio calculations could be used to predict the regioselectivity of the ring-opening reaction. The presence of the phenyl group at C3 and the hydroxymethyl group at C2 introduces electronic and steric biases. Under acidic conditions, a partial positive charge develops on the carbon atoms of the oxirane ring in the transition state. The benzylic carbon (C3) is better able to stabilize a positive charge, which would favor nucleophilic attack at this position. Ab initio calculations can quantify this charge distribution and the relative stabilities of the transition states leading to the two possible regioisomers, thus predicting the major product.
Conformational Analysis and Molecular Dynamics Simulations of Intermediates and Products
The three-dimensional structure and conformational flexibility of molecules are key determinants of their reactivity and physical properties. Conformational analysis and molecular dynamics (MD) simulations are powerful techniques to explore the potential energy surface of molecules and understand their dynamic behavior.
For this compound, conformational analysis can reveal the most stable arrangements of the phenyl and hydroxymethyl substituents relative to the oxirane ring. The orientation of these groups can influence the accessibility of the electrophilic carbon atoms to incoming nucleophiles. Intramolecular hydrogen bonding between the hydroxyl group and the epoxide oxygen can also play a significant role in stabilizing certain conformations, potentially influencing the molecule's reactivity. In a study of a related compound, (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide, a weak intramolecular N-H···O hydrogen bond was found to help establish the conformation. researchgate.net
Crystallographic studies of similar compounds, such as phenyl 3-phenyloxiran-2-yl ketone, have determined the dihedral angles between the oxirane ring and the phenyl rings, providing experimental data that can be compared with computational results. researchgate.net For this ketone derivative, the oxirane ring was found to be significantly twisted relative to the phenyl rings. researchgate.net
Emerging Research Avenues and Future Directions in 2r,3r 3 Phenyloxiran 2 Yl Methanol Chemistry
Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of enantiomerically pure epoxides like ((2R,3R)-3-phenyloxiran-2-yl)methanol heavily relies on the asymmetric epoxidation of the corresponding allylic alcohol, trans-cinnamyl alcohol. While classic methods such as the Sharpless asymmetric epoxidation have been foundational, current research is geared towards developing more robust, efficient, and recyclable catalytic systems. nih.gov
Heterogeneous Catalysts: Nanoparticles and Metal-Organic Frameworks (MOFs)
A significant trend is the shift from homogeneous to heterogeneous catalysts to simplify catalyst recovery and reuse, a key principle of green chemistry. Nanoparticle (NP) catalysts are at the center of this development. For instance, cobalt nanoparticles (CoNPs) supported on magnesium oxide (MgO) have been shown to be effective for the epoxidation of various olefins with high selectivity and yield. nih.gov Similarly, gold-silica nanocatalysts have demonstrated good catalytic activity and high epoxidation selectivity for styrene (B11656). mdpi.com Copper nanoparticles supported on titanium nitride (Cu@TiN) can catalyze the selective epoxidation of alkenes using air as a benign oxidant under visible light, offering a greener alternative to traditional peroxy-acid oxidants. researchgate.net
Metal-Organic Frameworks (MOFs) are another class of promising heterogeneous catalysts. researchgate.net Chiral MOFs, constructed from chiral organic linkers and metal nodes, can create well-defined, chiral microenvironments that facilitate asymmetric reactions. rsc.orgrsc.org For example, a chiral MOF built from a Mn-Salen complex has been used for highly regio- and stereo-selective sequential alkene epoxidation and epoxide ring-opening reactions. organic-chemistry.org The inherent porosity and tunable nature of MOFs allow for the design of solid catalysts with uniform active sites, enhancing selectivity and allowing for easy recovery and reuse. organic-chemistry.org
Advanced Homogeneous Catalysts
In the realm of homogeneous catalysis, the focus is on designing catalysts with exceptional activity and selectivity at very low loadings. Titanium-salalen complexes have emerged as outstanding catalysts for the syn-selective epoxidation of terminal secondary allylic alcohols, a transformation that was previously challenging. researchgate.net This approach provides access to syn-epoxy alcohols with extremely high diastereo- and enantiopurities. Vanadium-catalyzed epoxidation of cinnamyl alcohol has also been studied extensively, with research focusing on optimizing reaction conditions and exploring the use of ionic liquids as alternative solvents. acs.org
The table below summarizes and compares various catalytic systems relevant to the synthesis of chiral epoxides from allylic alcohols.
| Catalyst System | Precursor Example | Oxidant | Key Features | Yield/Selectivity | Ref |
| Titanium/DET | Allylic Alcohols | t-BuOOH | Sharpless Epoxidation; predictable stereochemistry. | High ee (>95%) | nih.gov |
| Ti-salalen Complex | Terminal Allylic Alcohols | H₂O₂ | High syn-selectivity; low catalyst loading. | up to 98% yield, >99:1 dr (syn) | researchgate.net |
| VO(acac)₂ | Cinnamyl Alcohol | t-BuOOH | Effective in conventional solvents and ionic liquids. | ~65% selectivity towards 3-phenylglycidol | acs.org |
| CoNPs@MgO | Olefins | t-BuOOH | Heterogeneous, reusable catalyst. | Good to excellent yields, high selectivity. | nih.gov |
| Chiral MOF (Mn-Salen) | Alkenes | N/A | Heterogeneous, sequential epoxidation/ring-opening. | High regio- and stereoselectivity. | organic-chemistry.org |
This table is for illustrative purposes and compares different catalytic systems for epoxidation reactions relevant to the synthesis of the target compound.
Exploration of Novel Biocatalytic Strategies and Enzyme Engineering for Chiral Epoxide Synthesis
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing unparalleled enantioselectivity under mild reaction conditions. synblock.com For the synthesis of chiral epoxides like this compound, two primary biocatalytic strategies are being explored: direct enantioselective epoxidation and kinetic resolution of racemic mixtures.
Direct Epoxidation with Monooxygenases
Styrene monooxygenases (SMOs) are highly effective enzymes for the asymmetric epoxidation of styrene and its derivatives. greenchemistry-toolkit.org These enzymes, typically two-component flavoproteins, can produce (S)-epoxides with excellent enantiomeric excess (ee > 99%). researchgate.net Recent research has focused on discovering and engineering SMOs for (R)-selective epoxidation to broaden the synthetic scope. By mining protein sequence databases, a new clade of (R)-selective SMOs has been identified, which can convert styrene analogues into the corresponding (R)-epoxides with up to >99% ee. organic-chemistry.org
Furthermore, enzyme engineering, particularly of cytochrome P450 monooxygenases, has yielded variants capable of highly (R)-enantioselective epoxidation. stolaf.edu Through techniques like directed evolution and site-directed mutagenesis, the enantioselectivity of P450 BM3 has been inverted and enhanced, achieving up to 99% ee for (R)-styrene oxide. mdpi.comstolaf.edu
Kinetic Resolution via Epoxide Hydrolases and Lipases
Kinetic resolution is another major biocatalytic route to enantiopure epoxides. This strategy involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched. Epoxide hydrolases (EHs) are particularly well-suited for this purpose as they catalyze the hydrolysis of epoxides to vicinal diols without the need for cofactors. rsc.org
Directed evolution and rational protein design have been instrumental in improving the performance of EHs. For example, the enantioselectivity of the epoxide hydrolase from Aspergillus niger was significantly enhanced through a single round of error-prone PCR. nih.gov Structure-based engineering of an EH from Vigna radiata led to a mutant with near-perfect enantioconvergence in the hydrolysis of p-nitrostyrene oxide, achieving >99% analytical yield and 98% ee for the corresponding diol. nih.gov Similarly, lipases are widely used for the kinetic resolution of racemic epoxy alcohols through enantioselective acylation. Lipase-catalyzed resolution at low temperatures has proven effective for resolving related chiral aziridinemethanols, demonstrating the potential of this approach for this compound as well. echemi.com
The table below showcases examples of biocatalytic systems used for producing chiral epoxides.
| Biocatalytic Strategy | Enzyme Type | Substrate Example | Key Outcome | Enantiomeric Excess (ee) | Ref |
| Direct Epoxidation | Styrene Monooxygenase (SMO) | Styrene Derivatives | (S)-Epoxide formation | >99% | greenchemistry-toolkit.org |
| Direct Epoxidation | Engineered P450 BM3 | Styrene | (R)-Epoxide formation | up to 99% | stolaf.edu |
| Kinetic Resolution | Epoxide Hydrolase (mutant) | Glycidyl phenyl ether | Enhanced E-value (10.8) | N/A | nih.gov |
| Enantioconvergent Hydrolysis | Engineered Epoxide Hydrolase | p-Nitrostyrene oxide | (R)-diol product | 98% | nih.gov |
| Kinetic Resolution | Lipase (B570770) | (2R,3R)-3-methyl-3-phenyl-2-aziridinemethanol | (2R)-selective acylation | E-value = 73 at -20 °C | echemi.com |
This table illustrates various biocatalytic approaches for the synthesis of chiral epoxides.
Expansion of Synthetic Applications in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules, which can be screened for novel biological activities. stolaf.edu Chiral epoxides, particularly this compound, are exceptionally valuable building blocks for DOS due to their inherent stereochemistry and multiple reactive sites.
The core of the epoxide's utility in DOS lies in the stereospecific ring-opening of the oxirane. mdpi.com This reaction can be achieved with a vast array of nucleophiles, leading to a wide range of 1,2-difunctionalized products with predictable stereochemistry. This approach is a prime example of generating appendage diversity , where different functional groups are introduced onto a common scaffold. For this compound, nucleophilic attack occurs regioselectively at the benzylic carbon (C3) under acidic conditions or at the less substituted carbon (C2) under basic conditions, providing access to two different series of regioisomers. mdpi.comchemscene.com
Beyond simple ring-opening, this compound is a precursor for generating skeletal diversity . The initial ring-opened products can be designed to undergo subsequent intramolecular cyclizations or cascade reactions, leading to a variety of new carbocyclic and heterocyclic scaffolds. For example, an initial ring-opening with an appropriate nucleophile could be followed by a cyclization involving the primary alcohol, leading to the formation of five- or six-membered rings.
A particularly attractive strategy for generating skeletal diversity is the synthesis of spirocycles . nih.gov These are compounds containing two rings connected by a single common atom. Starting from a chiral epoxide, a sequence of ring-opening and subsequent ring-closing reactions can be devised to construct complex spirocyclic architectures, which are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. organic-chemistry.org
| Reaction Type | Nucleophile/Reagent Class | Resulting Scaffold/Diversity | Potential Products from this compound |
| Ring-Opening (Appendage Diversity) | Amines, Azides, Thiols, Alcohols, Grignard reagents, Cyanide | 1,2-Amino alcohols, Azido alcohols, Thio-alcohols, Diols, Carbon-extended alcohols | Diverse library of 3-substituted-3-phenylpropane-1,2-diols |
| Intramolecular Cyclization (Skeletal Diversity) | Bifunctional Nucleophiles | Tetrahydrofurans, Pyrrolidines, Piperidines | Fused or bridged heterocyclic systems |
| Cascade Reactions (Skeletal Diversity) | Designed multi-step sequences | Polycyclic systems, Complex heterocycles | Multi-ring structures with defined stereochemistry |
| Spirocyclization (Skeletal Diversity) | Intramolecular Michael addition or other cyclizations | Spiro-ethers, Spiro-lactones | Spirocyclic compounds containing the phenyl and hydroxymethyl groups |
This table illustrates the potential of this compound as a building block in Diversity-Oriented Synthesis.
Integration with Sustainable and Green Chemistry Methodologies (e.g., Flow Chemistry, Solvent-Free Reactions)
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis and application of this compound are well-suited for integration with these sustainable methodologies.
Flow Chemistry
Continuous flow chemistry offers numerous advantages over traditional batch processing, particularly for reactions involving hazardous reagents or unstable intermediates. nih.gov The epoxidation of cinnamyl alcohol, which often employs strong oxidants, can be performed more safely and efficiently in a flow reactor. The high surface-area-to-volume ratio of microreactors allows for precise control over reaction temperature and time, which can lead to higher yields and selectivities. organic-chemistry.org Furthermore, flow chemistry is ideal for the use of immobilized catalysts, such as supported nanoparticle catalysts or MOFs, allowing for continuous operation and easy catalyst recycling without the need for post-reaction separation steps. chemistryworld.com This approach not only improves efficiency but also significantly reduces waste.
Solvent-Free Reactions
Eliminating organic solvents is a primary goal of green chemistry. Solvent-free (or neat) reaction conditions can dramatically reduce the environmental footprint of a chemical process by decreasing waste and simplifying product purification. Research has shown that the ring-opening of epoxides with various nucleophiles can be carried out efficiently under solvent-free conditions. For example, metal- and solvent-free protocols for the reaction of epoxides with amines have been developed. Similarly, the epoxidation of olefins can be performed under solvent-free or in-water suspension conditions, further enhancing the green credentials of the synthesis of this compound. stolaf.edu
Green Metrics in Synthesis Evaluation
To quantify the "greenness" of a chemical process, a variety of metrics have been developed. These include Atom Economy (AE), which measures the efficiency of atom incorporation from reactants to the final product, and the Environmental Factor (E-Factor), which quantifies the amount of waste generated per unit of product. nih.gov Process Mass Intensity (PMI) is another key metric, particularly in the pharmaceutical industry, which considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the active pharmaceutical ingredient. greenchemistry-toolkit.org
By applying these metrics, chemists can compare different synthetic routes and identify areas for improvement. For instance, a biocatalytic route to an epoxide will typically have a much lower E-Factor and PMI compared to a classical synthesis that involves stoichiometric reagents and multiple purification steps.
The table below provides a conceptual comparison of a traditional vs. a green synthetic approach for a chiral epoxide, highlighting the potential improvements based on green chemistry metrics.
| Metric | Traditional Synthesis (e.g., Stoichiometric Peroxyacid) | Greener Synthesis (e.g., Catalytic or Biocatalytic) | Improvement |
| Atom Economy (AE) | Moderate to Low (byproduct from oxidant) | High (e.g., H₂O₂ as oxidant, H₂O is the only byproduct) | Higher efficiency of atom incorporation. |
| E-Factor (kg waste/kg product) | High (often > 10-100) | Low (can be < 5) | Significant reduction in waste generation. |
| Solvent Use | High (chlorinated solvents are common) | Low or None (e.g., water, ionic liquids, or solvent-free) | Reduced environmental impact and easier purification. |
| Catalyst | Stoichiometric or non-recyclable catalyst | Recyclable heterogeneous or biocatalyst | Enables catalyst reuse and reduces metal waste. |
| Energy Consumption | Often requires heating or cooling | Often proceeds at ambient temperature | Lower energy demand. |
This table provides a qualitative comparison illustrating the benefits of applying green chemistry principles to epoxide synthesis.
Q & A
Q. What are the key synthetic routes for ((2R,3R)-3-phenyloxiran-2-yl)methanol, and how do reaction conditions influence stereochemical outcomes?
The compound is synthesized via stereoselective epoxidation of precursor alcohols or enzymatic cascades. A common method involves catalytic asymmetric epoxidation using chiral catalysts (e.g., Sharpless conditions) to achieve the (2R,3R) configuration . Acidic hydrolysis (e.g., 0.5 N H₂SO₄ in ethyl acetate) is used to isolate the product, monitored by TLC (DCM/MeOH 10:1) and purified via SPE columns (C18 stationary phase) . Reaction temperature, solvent polarity, and catalyst loading critically impact enantiomeric excess (ee). For example, NaBH₃CN or H₂/Pd-C in THF/MeOH ensures reductive amination without racemization .
Q. How is the stereochemical purity of this compound validated?
Chiral HPLC or NMR analysis with enantiopure standards confirms stereochemical integrity. For instance, ¹H NMR (400 MHz) distinguishes diastereomers by splitting patterns in the oxirane ring protons . Polarimetry or circular dichroism (CD) provides additional validation of optical activity .
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Solid-phase extraction (SPE) using C18 columns and gradient elution (water/MeOH) effectively removes polar byproducts . For non-polar impurities, silica gel chromatography (hexane/ethyl acetate) is preferred. Lyophilization is used for aqueous fractions, followed by recrystallization in ethyl acetate to enhance purity .
Advanced Research Questions
Q. How can enzymatic cascades be leveraged for scalable synthesis of this compound derivatives?
Epoxide hydrolases (e.g., SibeEH or CH65) catalyze regioselective ring-opening of the oxirane moiety, enabling synthesis of chiral vicinal triols. A three-step enzymatic cascade (epoxidation, hydrolysis, reduction) achieves >90% ee under optimized conditions (pH 7.5, 25°C, 24 h) . Key parameters:
| Parameter | Optimal Value |
|---|---|
| Enzyme Activity | 50 U/mg (SibeEH) |
| Substrate Loading | 10 mM |
| Co-solvent | 5% DMSO |
HPLC monitoring (C18 column, acetonitrile/water gradient) ensures reaction progress .
Q. What strategies resolve contradictions in reaction outcomes during the synthesis of sulfonamide derivatives of this compound?
Discrepancies in cis/trans isomer ratios (e.g., in compound 2j ) arise from competing nucleophilic attack pathways. Mitigation strategies:
- Kinetic control : Lower reaction temperatures (−20°C) favor thermodynamically unstable cis-isomers.
- Catalytic tuning : Use of bulky bases (e.g., DBU) reduces steric hindrance during sulfonamide formation.
- Analytical reconciliation : Combine ¹³C NMR and X-ray crystallography to assign configurations unambiguously .
Q. How does the oxirane ring’s electronic environment influence biological activity in enzyme inhibition studies?
The electron-deficient oxirane ring acts as an electrophilic trap in enzyme active sites (e.g., epoxide hydrolases). Molecular docking studies reveal hydrogen bonding between the oxirane oxygen and catalytic residues (e.g., Asp101 in SibeEH), while the phenyl group enhances hydrophobic interactions . Activity assays (IC₅₀ values) correlate with substituent effects:
| Derivative | IC₅₀ (μM) |
|---|---|
| 3-NO₂-Phenyl | 2.1 ± 0.3 |
| 4-CH₃-Phenyl | 12.4 ± 1.1 |
Methodological Considerations
Q. What analytical methods are critical for characterizing degradation products of this compound under acidic conditions?
LC-MS (ESI+) identifies ring-opened diols (m/z 167.1 [M+H]⁺) and phenylglycidol derivatives. Accelerated stability studies (40°C/75% RH, 14 days) coupled with ²H isotope labeling track hydrolytic pathways .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states for SN2 attacks on the oxirane ring. Fukui indices highlight C2 as the most electrophilic center (f⁻ = 0.152), guiding regioselective functionalization .
Data Contradiction Analysis
Q. Why do divergent enantioselectivities occur in epoxide hydrolase-catalyzed reactions with this compound?
Contradictions arise from enzyme-substrate flexibility and solvent effects. For example:
- SibeEH : Prefers bulky aryl groups (e.g., 3-NO₂-phenyl) with 98% ee in phosphate buffer.
- CH65 : Shows reversed selectivity (82% ee) in Tris-HCl due to altered hydrogen-bonding networks . Resolution: Use directed evolution to engineer hydrolases with rigid active sites for consistent outcomes.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
